molecular formula C16H19N3O3 B4520514 N-(furan-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(furan-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4520514
M. Wt: 301.34 g/mol
InChI Key: CRZBLIOCTYASCO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a fused cyclohepta[c]pyridazin core linked to an acetamide group substituted with a furan-2-ylmethyl moiety. The acetamide bridge serves as a critical pharmacophore, modulating solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(17-10-13-6-4-8-22-13)11-19-16(21)9-12-5-2-1-3-7-14(12)18-19/h4,6,8-9H,1-3,5,7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZBLIOCTYASCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituents attached to the acetamide nitrogen and the heterocyclic core. Below is a comparative analysis:

Compound Name Substituent on Acetamide Core Structure Molecular Weight Key Properties/Activities Reference ID
N-(furan-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Furan-2-ylmethyl Cyclohepta[c]pyridazin Not provided Hypothesized moderate lipophilicity N/A
2-(3-Oxo-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)benzothiazol-2-yl]acetamide 6-(Trifluoromethoxy)benzothiazol-2-yl Cyclohepta[c]pyridazin Not provided Enhanced metabolic stability (CF3 group)
N-{2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide analog Trifluoromethyl-benzimidazole-ethyl Cyclohepta[c]pyridazin 433.434 High HPLC purity (99.8%), melting point 199–200°C
2-(Isoxazol-3-yl)-N′-arylacetohydrazonoyl cyanides (e.g., Compound 42) 3,5-Dichlorophenyl Isoxazol Varies (~350–450) Anti-inflammatory potential (HPLC purity 98.4%)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Aryl/alkyl groups 1,2,4-Triazol ~300–400 Anti-exudative activity (10 mg/kg dose)

Key Observations:

  • Thermal Stability : Analogs like exhibit high melting points (>190°C), suggesting crystalline stability, which may correlate with the target compound’s solid-state behavior.
  • Biological Activity : Triazole-based acetamides (e.g., ) demonstrate anti-exudative activity in rodent models, though their core structures differ. The furan substituent in these compounds may contribute to hydrogen bonding with biological targets.

Pharmacological and Physicochemical Comparisons

  • Anti-Exudative Activity : Triazole-acetamides with furan-2-yl groups (e.g., ) show significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). This suggests that the furan moiety may synergize with sulfur-containing groups (e.g., sulfanyl) to modulate inflammatory pathways.
  • Metabolic Stability : The CF3-containing analogs are likely more resistant to oxidative metabolism than the furan-substituted compound, as fluorinated groups often reduce cytochrome P450-mediated degradation.
  • Solubility : The furan-2-ylmethyl group may confer moderate aqueous solubility due to its polarity, whereas benzothiazol or benzimidazole substituents could increase hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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